molecular formula C13H16O2 B2552723 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid CAS No. 2490406-83-0

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Cat. No.: B2552723
CAS No.: 2490406-83-0
M. Wt: 204.269
InChI Key: VOUDNCZJNZHZOX-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the phenylpropanoic acid moiety. The reaction conditions typically involve the use of catalysts such as palladium or copper, along with reagents like diazomethane for the cyclopropanation step .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclopropyl ring and a phenylpropanoic acid moiety in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1-methylcyclopropyl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(7-8-13)9-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDNCZJNZHZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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